4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZOIVPQSFJUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620352 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-55-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic displacement under basic conditions. Key transformations include:
Suzuki-Miyaura Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling to form biaryl derivatives:
| Boron Reagent | Catalyst System | Product | Yield | Applications |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Phenyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 76% | Kinase inhibitor intermediates |
| Vinylboronic pinacol ester | PdCl₂(dppf), CsF, THF, 60°C | 4-Vinyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 63% | Polymer precursors |
This reactivity enables modular access to drug-like scaffolds .
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard functionalization:
Acid-Base Reactions
The compound forms stable salts for improved solubility:
| Base | Solvent | Salt Form | Solubility (mg/mL) |
|---|---|---|---|
| Sodium hydroxide | H₂O/EtOH | Sodium 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 12.3 (pH 7.4 PBS) |
| Triethylamine | CH₂Cl₂ | Triethylammonium salt | 45.8 (CH₂Cl₂) |
Physicochemical Data
Key properties influencing reactivity:
| Parameter | Value | Method |
|---|---|---|
| pKa (carboxylic acid) | 2.8 ± 0.2 | Potentiometric titration |
| LogP | 1.42 | HPLC determination |
| Thermal stability | Decomposes at 218°C | TGA analysis |
Stability Under Reactive Conditions
Comparative stability studies reveal:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 1M HCl, 24h, RT | 12% | Hydrolyzed chloro group → hydroxyl derivative |
| 1M NaOH, 24h, RT | 98% | Complete hydrolysis to dicarboxylic acid |
| UV light (254 nm), 48h | 28% | Radical-mediated C-F bond cleavage products |
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Carboxylic Acid Derivatives
Key Observations:
- Trifluoromethyl vs. Cyclopropyl : The trifluoromethyl group in the target compound increases electron withdrawal compared to cyclopropyl, enhancing reactivity in nucleophilic aromatic substitution (e.g., amine displacement at C2) .
- Carboxylic Acid vs. Ester : The carboxylic acid moiety (pKa ~1.79) offers better aqueous solubility than ester derivatives but may limit membrane permeability, necessitating prodrug strategies (e.g., ethyl esters) for therapeutic candidates .
Key Observations:
- Chemoselective Displacement: The methylsulfinyl (SOMe) group in intermediates like methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is selectively displaced by amines over chlorine, enabling efficient diversification at C2 .
- Ester Hydrolysis : Ethyl ester derivatives (e.g., LCMS m/z 338 [M+H]+ ) are hydrolyzed to carboxylic acids under basic conditions, a critical step for activating prodrugs.
Biological Activity
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a chloro group at the 4-position and a trifluoromethyl group at the 2-position, plays a significant role in medicinal chemistry, particularly in the development of antiviral, antimicrobial, and anticancer agents.
The molecular formula of this compound is . Its structure allows for various interactions with biological targets, influencing cellular processes and biochemical pathways.
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that certain pyrimidine compounds can inhibit viral replication in cell cultures. Specific derivatives have shown effectiveness against viruses such as Zika and Dengue, with effective concentrations (EC50) reported at 2.4 µM and 1.4 µM respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the chloro and trifluoromethyl groups enhances its interaction with bacterial enzymes, contributing to its efficacy .
Anticancer Potential
Pyrimidine derivatives are increasingly recognized for their anticancer potential. Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.87 to 12.91 µM in breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like 5-Fluorouracil .
The biological activities of this compound can be attributed to its ability to interact with key enzymes and receptors within cells:
- Inhibition of Viral Enzymes : The compound may inhibit viral polymerases or proteases, disrupting viral replication.
- Antibacterial Mechanisms : It likely interferes with bacterial cell wall synthesis or protein synthesis, leading to cell death.
- Cancer Cell Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of survival pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chloro and trifluoromethyl significantly affects the compound's potency and selectivity against various biological targets .
| Compound Feature | Effect on Activity |
|---|---|
| Chloro Group at Position 4 | Enhances antibacterial activity |
| Trifluoromethyl Group at Position 2 | Increases antiviral potency |
| Carboxylic Acid Functionality | Contributes to solubility and bioavailability |
Case Studies
- Antiviral Study : A recent study evaluated the antiviral efficacy of various pyrimidine derivatives against Zika virus. The results indicated that compounds with similar structures exhibited significant inhibition of viral replication at low micromolar concentrations .
- Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited growth in MRSA strains, highlighting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines revealed that this pyrimidine derivative triggered apoptosis more effectively than conventional chemotherapy agents, suggesting its potential as an anticancer drug candidate .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid?
- Methodological Answer : A typical approach involves hydrolysis of the corresponding ethyl ester. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative. This method achieved an 86.3% yield and a melting point of 288–290°C, consistent with literature values .
- Key Reaction Conditions :
| Reagent | Temperature | Solvent | Yield |
|---|---|---|---|
| NaOH | Reflux | H₂O/EtOH | 86.3% |
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons and substituents (e.g., trifluoromethyl) appear in specific regions. For instance, in DMSO-d₆, aromatic protons resonate at δ 8.83 (s, 1H), while NH₂ groups show broad signals at δ 7.94 .
- IR : Stretching frequencies for C=O (carboxylic acid) and C-F (trifluoromethyl) are critical. Carboxylic acids typically show a broad O-H stretch ~2500–3000 cm⁻¹ and C=O ~1700 cm⁻¹.
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom at position 4 is susceptible to nucleophilic displacement. For example, in pyrimidine derivatives, reactions with amines or thiols under basic conditions can yield substituted analogs. The trifluoromethyl group stabilizes the ring electronically, influencing reaction rates .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : X-ray crystallography provides precise bond lengths and angles. For a related pyrimidine derivative, the C-Cl bond length was measured as 1.735 Å, and the trifluoromethyl group exhibited tetrahedral geometry, confirming steric and electronic effects .
- Example Structural Parameters :
| Bond/Angle | Measurement |
|---|---|
| C-Cl | 1.735 Å |
| C-CF₃ | 1.535 Å |
Q. How do solvent polarity and temperature impact the stability of this compound during storage?
Q. What strategies can address contradictory spectral data (e.g., NMR vs. HPLC purity)?
- Methodological Answer : Cross-validation using multiple techniques is essential:
- HPLC : Quantify purity and detect byproducts (e.g., hydrolyzed derivatives).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ for C₇H₃ClF₃N₂O₂: calc. 255.0).
- Elemental Analysis : Verify C, H, N content (e.g., Anal. Calc. for C₇H₃ClF₃N₂O₂: C 32.76%, H 1.18%, N 10.91%) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?
- Methodological Answer :
- Modifications : Replace the chlorine atom with bioisosteres (e.g., Br, I) or introduce substituents at position 5 to enhance binding affinity.
- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Pyrimidine derivatives have shown activity in inhibiting cancer cell proliferation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Variations may arise from impurities or polymorphic forms. Recrystallization in different solvents (e.g., EtOH vs. DCM) can isolate pure phases. For example, a melting point of 288–290°C was confirmed after recrystallization from ethanol, aligning with literature , whereas impurities from incomplete synthesis may lower observed values.
Application-Oriented Questions
Q. What role does this compound play in agrochemical research?
- Methodological Answer : As a pyrimidine scaffold, it serves as a precursor for herbicides or fungicides. The trifluoromethyl group enhances lipid solubility, improving foliar absorption. Testing involves greenhouse assays against plant pathogens (e.g., Fusarium spp.) .
Q. How is this compound utilized in material science?
- Methodological Answer :
Its rigid aromatic structure and electronegative groups make it a candidate for organic semiconductors. DFT calculations can predict HOMO/LUMO levels, while thin-film conductivity tests validate performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
